3-Bromo-4-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMXHCOBXEHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315548 | |
| Record name | 3-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36255-25-1 | |
| Record name | NSC295389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 3 Bromo 4 Methoxyquinoline in Synthetic Transformations
Role as a Building Block in Organic Synthesis
The presence of a reactive bromine atom makes 3-Bromo-4-methoxyquinoline a valuable precursor in organic synthesis. It can be used in cross-coupling reactions to introduce diverse substituents at the 3-position of the quinoline (B57606) ring. This versatility allows for the construction of libraries of novel quinoline derivatives for screening in drug discovery and materials science.
Organometallic Cross-Coupling Reactions
Heck and Sonogashira Coupling Pathways
Use in the Development of Biologically Active Molecules
The quinoline scaffold is a well-established pharmacophore, and derivatives of this compound are investigated for their potential biological activities. Research into related halogenated and methoxy-substituted quinolines has shown a wide range of effects, including antimicrobial and anticancer properties. nih.gov For example, various brominated quinolines have been synthesized and evaluated for their antiproliferative activity against different cancer cell lines. nih.gov While specific biological data for this compound is not extensively published, its role as a precursor to potentially active compounds is a key area of interest. dtic.mil
Advanced Spectroscopic and Structural Elucidation of 3 Bromo 4 Methoxyquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional (¹H, ¹³C) and two-dimensional spectra, the precise placement of substituents on the quinoline (B57606) core can be determined.
The ¹H NMR spectrum of 3-Bromo-4-methoxyquinoline is expected to show distinct signals corresponding to the aromatic protons on the quinoline skeleton and the protons of the methoxy (B1213986) substituent. The electron-withdrawing bromine atom and the electron-donating methoxy group exert significant influence on the chemical shifts of adjacent protons.
The proton at the C-2 position is anticipated to be the most deshielded aromatic proton, appearing as a sharp singlet far downfield due to its position between the electronegative nitrogen atom and the bromine atom at C-3. For the related compound 3-Bromo-4-phenylquinoline, this H-2 proton appears as a singlet at δ 9.05 ppm. acs.org The protons on the carbocyclic ring (H-5, H-6, H-7, H-8) would appear in the typical aromatic region (δ 7.0–8.5 ppm) with coupling patterns (doublets and triplets) dictated by their positions relative to one another. The methoxy group protons will present as a characteristic singlet, likely in the δ 3.8–4.0 ppm range, a value consistent with other methoxy-substituted quinolines. semanticscholar.orgrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 | ~9.0 | Singlet (s) | Highly deshielded due to adjacent N and Br atoms. acs.org |
| H-5 | ~8.2 | Doublet (d) | Influenced by the heterocyclic ring current. |
| H-6 | ~7.6 | Triplet (t) | Standard aromatic region. |
| H-7 | ~7.8 | Triplet (t) | Standard aromatic region. |
| H-8 | ~8.1 | Doublet (d) | Influenced by the heterocyclic ring current. |
| -OCH₃ | ~3.9 | Singlet (s) | Typical chemical shift for an aryl methoxy group. semanticscholar.orgrsc.org |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom. The spectrum for this compound would feature ten distinct signals, nine for the quinoline core and one for the methoxy carbon.
The C-4 carbon, bonded to the oxygen of the methoxy group, is expected to be the most downfield of the quinoline carbons, with a predicted shift greater than 155 ppm. The C-3 carbon, bearing the bromine atom, will have its resonance shifted to a higher field (lower ppm value) than its unsubstituted counterpart, likely appearing around 110-115 ppm. researchgate.net The methoxy carbon itself typically resonates in the δ 55–60 ppm range. rsc.org The remaining carbon signals are assigned based on established data for substituted quinolines. acs.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~151 | Adjacent to nitrogen. |
| C-3 | ~112 | Bromine-substituted carbon. researchgate.net |
| C-4 | ~158 | Oxygen-substituted carbon. researchgate.net |
| C-4a | ~127 | Bridgehead carbon. |
| C-5 | ~128 | Aromatic CH. |
| C-6 | ~125 | Aromatic CH. |
| C-7 | ~132 | Aromatic CH. |
| C-8 | ~122 | Aromatic CH. |
| C-8a | ~147 | Bridgehead carbon adjacent to nitrogen. |
| -OCH₃ | ~56 | Methoxy carbon. rsc.org |
Attached Proton Test (APT) or DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between carbon types. In an APT spectrum, CH and CH₃ groups produce negative signals, while quaternary carbons (C) and CH₂ groups produce positive signals. For this compound, the quaternary carbons C-3, C-4, C-4a, and C-8a would yield positive peaks, while the CH carbons (C-2, C-5, C-6, C-7, C-8) and the methoxy CH₃ carbon would show negative peaks. This allows for the clear identification of the substituted and unsubstituted carbons within the quinoline ring. Such APT analyses have been effectively used in the study of other substituted quinolines. csic.esresearchgate.net
Heteronuclear Correlation (HETCOR) or its more sensitive, modern equivalent, HSQC (Heteronuclear Single Quantum Coherence) , establishes direct one-bond correlations between protons and the carbons to which they are attached. lew.ro For this compound, this experiment would show a cross-peak connecting the ¹H signal of the methoxy protons (~3.9 ppm) to the ¹³C signal of the methoxy carbon (~56 ppm). Similarly, it would link each aromatic proton signal to its corresponding carbon's signal, for example, connecting the H-2 proton signal (~9.0 ppm) to the C-2 carbon resonance (~151 ppm). This technique is fundamental for verifying the assignments made in the 1D spectra. researchgate.net
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy probes the vibrational modes of a molecule, providing key information about the functional groups present. The spectrum of this compound is characterized by vibrations of the substituted quinoline ring system and the methoxy group.
The IR spectrum of a substituted quinoline is complex, but several regions contain characteristic bands that are useful for identification. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100–3000 cm⁻¹ region. libretexts.org The aliphatic C-H stretching modes of the methyl group in the methoxy substituent are expected between 2960 and 2850 cm⁻¹. pressbooks.pub
C=C and C=N Ring Stretching: The stretching vibrations of the aromatic C=C and C=N bonds within the quinoline core give rise to a series of characteristic, often sharp, bands in the 1620–1450 cm⁻¹ region. acs.orgresearchgate.net
C-O Stretching: The aryl ether linkage of the methoxy group produces two distinct, strong C-O stretching bands. The asymmetric stretch is found in the 1270–1230 cm⁻¹ range, while the symmetric stretch appears around 1070–1020 cm⁻¹. nist.gov
C-Br Stretching: The vibration corresponding to the C-Br bond stretch is expected at a lower frequency, typically in the 690-515 cm⁻¹ range, within the fingerprint region of the spectrum. libretexts.org
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100–3000 | Aromatic C-H Stretch | Medium-Weak |
| 2960–2850 | Aliphatic C-H Stretch (-OCH₃) | Medium |
| 1620–1450 | C=C and C=N Ring Stretch | Medium-Strong |
| 1270–1230 | Asymmetric C-O-C Stretch | Strong |
| 1070–1020 | Symmetric C-O-C Stretch | Strong |
| 900-675 | C-H Out-of-Plane Bending | Strong |
| 690-515 | C-Br Stretch | Medium |
Modern computational chemistry provides a powerful complement to experimental vibrational spectroscopy. By using methods like Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), the vibrational frequencies of a molecule can be calculated from first principles. sciensage.infobanglajol.info
These theoretical calculations yield a set of normal modes and their corresponding frequencies. It is a known phenomenon that calculated frequencies in the gas phase are systematically higher than those observed experimentally in the solid or liquid phase. This discrepancy is corrected by applying a scaling factor to the computed frequencies, which typically brings them into excellent agreement with the experimental spectrum. bohrium.com
This correlation between theoretical and experimental data is invaluable. It allows for a more confident and precise assignment of each band in the experimental IR spectrum to a specific molecular vibration. This is particularly useful in the complex fingerprint region (below 1400 cm⁻¹), where many overlapping bands can make assignments ambiguous based on empirical data alone. researchgate.net This combined experimental and computational approach ensures a rigorous and accurate vibrational analysis of the this compound structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Electronic Absorption Properties and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly its chromophores—the parts of the molecule that absorb light.
In this compound, the quinoline ring system is the primary chromophore. This bicyclic aromatic system, containing both a benzene (B151609) and a pyridine (B92270) ring, gives rise to characteristic electronic transitions. The absorption spectrum is typically characterized by transitions involving π and n electrons. The main types of electronic transitions are π → π* and n → π. lkouniv.ac.in The π → π transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally of high intensity. The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital. These transitions are typically of lower intensity compared to π → π* transitions.
The presence of substituents on the quinoline ring, such as the bromine atom at the 3-position and the methoxy group at the 4-position, can influence the absorption maxima (λmax) and the molar absorptivity (ε). These substituents can act as auxochromes, modifying the absorption characteristics of the quinoline chromophore. For instance, a methoxy group, being an electron-donating group, can cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, a bromine atom can also influence the spectrum. lkouniv.ac.in
Solvent Effects and Solvatochromism
Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's UV-Vis absorption bands change with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. wikipedia.org Polar solvents will interact differently with the dipole moments of the ground and excited states, thus altering the energy gap between them. wikipedia.org
For molecules like this compound, changing the solvent can lead to either a hypsochromic (blue) shift to shorter wavelengths or a bathochromic (red) shift to longer wavelengths. wikipedia.org
π → π transitions:* In the case of π → π* transitions, the excited state is often more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift.
n → π transitions:* For n → π* transitions, the ground state is typically more stabilized by hydrogen bonding with protic solvents than the excited state. This leads to an increase in the energy gap and a hypsochromic shift as solvent polarity increases.
A study on a hydroxyquinoline derivative demonstrated that while the absorption peak was not significantly affected by solvent polarity, the fluorescence peak showed a noticeable redshift with increasing solvent polarity, indicating a larger dipole moment in the excited state. researchgate.net Research on other dyes has also shown that a red-shift in emission is observed as solvent polarity increases, which is consistent with solvatochromism. nsf.gov Although specific solvatochromism studies on this compound are not detailed in the provided results, the principles suggest that its UV-Vis spectrum would be sensitive to the solvent environment due to the presence of the polar methoxy group and the nitrogen heteroatom.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₈BrNO), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity.
The presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (the M+ and M+2 peaks).
While the direct HRMS data for this compound is not available in the search results, data for similar compounds illustrates the utility of this technique. For example, the HRMS (ESI-TOF) data for 3-Bromo-4-phenylquinoline showed a calculated value of 284.0069 for C₁₅H₁₁⁷⁹BrN (M+H)⁺, with a found value of 284.0063. acs.org This high level of accuracy confirms the elemental composition. Similarly, HRMS data has been reported for other substituted quinolines, confirming their proposed structures. rsc.orgacs.org
Table 1: Representative HRMS Data for Substituted Quinolines
| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 3-Bromo-4-phenylquinoline | C₁₅H₁₀⁷⁹BrN | 284.0069 | 284.0063 |
| 3-Bromo-6-nitro-4-phenylquinoline | C₁₅H₁₀⁷⁹BrN₂O₂ | 328.9920 | 328.9898 |
| 3-Bromo-7-chloro-4-phenylquinoline | C₁₅H₁₀⁷⁹Br³⁵ClN | 317.9680 | 317.9672 |
| 4-(3-Bromophenyl)-6-methoxyquinoline | C₁₆H₁₃⁷⁹BrNO | 314.0180 | 314.0179 |
Data sourced from multiple research articles. rsc.orgacs.org
Fragmentation Patterns and Structural Information Derivation
In mass spectrometry, after the molecule is ionized to form the molecular ion, it can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable information about the molecule's structure.
For methoxyquinolines, a characteristic fragmentation pattern involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a molecule of carbon monoxide (CO). mcmaster.ca The fragmentation of quinoline itself often involves the loss of hydrogen cyanide (HCN). mcmaster.ca
For this compound, the fragmentation would likely exhibit the following key features:
Molecular Ion Peak (M⁺): A strong molecular ion peak would be expected, showing the characteristic M+ and M+2 isotopic pattern for bromine.
Loss of Methyl Radical: A peak corresponding to the loss of a methyl group (M-15) from the methoxy substituent.
Loss of CO: Subsequent loss of carbon monoxide (M-15-28) from the resulting ion.
Loss of Bromine: A significant fragment resulting from the loss of the bromine atom (M-79 or M-81).
Quinoline Ring Fragmentation: Fragmentation of the quinoline ring system, potentially involving the loss of HCN (M-27) or related fragments.
Studies on the mass spectra of various substituted quinolines and related heterocyclic systems have established common fragmentation pathways that aid in their structural identification. mcmaster.caraco.cat The analysis of these patterns, often supported by the presence of metastable peaks, allows for the confirmation of the connectivity of atoms within the molecule. mcmaster.ca
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound is not detailed in the provided search results, studies on closely related compounds offer insight into the expected structural features. For example, the crystal structure of 4-Bromo-8-methoxyquinoline has been determined. nih.gov In this structure, the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov The molecules in the crystal lattice are linked by weak intermolecular C-H···π interactions, forming one-dimensional chains. nih.gov
The crystal structure of a 2-aryl-3-bromoquinolin-4(1H)-one derivative also shows a planar quinoline system. researchgate.net X-ray crystallography has been widely used to confirm the structures of various quinoline derivatives, revealing details about their tautomeric forms and intermolecular hydrogen bonding patterns. researchgate.netbohrium.com For this compound, a crystallographic study would be expected to confirm the planarity of the quinoline ring and provide precise measurements of the C-Br, C-O, and other bond lengths and angles. It would also reveal how the molecules pack in the crystal lattice, identifying any π-π stacking or other non-covalent interactions that stabilize the solid-state structure.
Table 2: Representative Crystal Data for a Substituted Methoxyquinoline
| Parameter | Value |
| Compound | 4-Bromo-8-methoxyquinoline |
| Formula | C₁₀H₈BrNO |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1615 (1) |
| b (Å) | 12.1337 (6) |
| c (Å) | 14.2436 (7) |
| V (ų) | 892.05 (6) |
| Z | 4 |
| Temperature (K) | 150 (1) |
Data for 4-Bromo-8-methoxyquinoline. nih.gov
Absolute Configuration and Conformational Analysis in the Solid State
The solid-state structure of this compound has not been determined by single-crystal X-ray diffraction, and as such, no experimental data on its conformation is publicly available. As an achiral molecule, this compound does not possess an absolute configuration.
However, conformational analysis can be inferred from computational studies and the crystallographic analysis of structurally related compounds. The quinoline core is inherently aromatic and thus tends towards planarity to maximize π-delocalization. Studies on isomers and analogues, such as 4-Bromo-8-methoxyquinoline, have shown that the non-hydrogen atoms of the quinoline ring system are essentially co-planar. nih.gov For 4-Bromo-8-methoxyquinoline, the root-mean-square (r.m.s.) deviation of all non-hydrogen atoms from the mean plane is a mere 0.0242 Å. nih.gov
Computational models of similar structures, like 6-methoxyquinoline-4-carbaldehyde, also predict a planar quinoline core. In these models, the methoxy group typically orients itself to minimize steric hindrance with the rest of the molecule, often adopting a conformation that is nearly co-planar with the quinoline ring. It is therefore highly probable that this compound also adopts a largely planar conformation in the solid state.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
Without a solved crystal structure for this compound, a definitive analysis of its crystal packing and specific intermolecular interactions is not possible. However, examination of the crystal structures of closely related quinoline derivatives allows for a reasoned prediction of the types of non-covalent interactions that likely govern its solid-state assembly. These interactions are crucial in stabilizing the crystal lattice.
In substituted quinolines, common intermolecular forces include weak hydrogen bonds (such as C-H···O and C-H···N), π-π stacking interactions between aromatic rings, and halogen bonds. For instance, the crystal structure of 5,7-Dibromo-8-methoxyquinoline features both C—H⋯O hydrogen bonds that link molecules into chains and aromatic π–π stacking interactions with a centroid-to-centroid distance of 3.7659 (19) Å. In the case of 4-Bromo-8-methoxyquinoline, the crystal structure is stabilized by weak intermolecular C—H⋯π(arene) interactions that form one-dimensional chains. nih.gov Other complex quinoline derivatives are known to form three-dimensional supramolecular networks through a combination of C—H...π and π—π interactions. grafiati.com Given the structural components of this compound (a methoxy group, a bromine atom, and an extended aromatic system), it is plausible that its crystal packing is stabilized by a combination of these same interactions.
| Potential Interaction Type | Description | Observed in Related Compound(s) | Citation |
|---|---|---|---|
| C—H···O Hydrogen Bonds | An interaction between an aromatic or aliphatic C-H bond and the oxygen atom of the methoxy group. | 5,7-Dibromo-8-methoxyquinoline | |
| π–π Stacking | Attractive, noncovalent interactions between the electron clouds of the aromatic quinoline rings of adjacent molecules. | 5,7-Dibromo-8-methoxyquinoline | |
| C—H···π Interactions | An interaction where a C-H bond acts as a weak acid, donating its proton to the π-electron system of a nearby aromatic ring. | 4-Bromo-8-methoxyquinoline | nih.gov |
| Halogen Bonding | A noncovalent interaction where the electrophilic region on the bromine atom interacts with a nucleophilic site on an adjacent molecule. | General for brominated heterocycles |
Tautomeric Forms in the Solid State
The concept of tautomerism is critical in understanding the structure of quinoline derivatives, particularly the equilibrium between 4-hydroxyquinoline (B1666331) and 4(1H)-quinolone forms. researchgate.netconicet.gov.ar Extensive research, including spectroscopic (IR, NMR) and X-ray crystallographic studies, has demonstrated that for potentially tautomeric quinolines, the equilibrium overwhelmingly favors the NH-4-oxo (quinolone) form in the solid state. researchgate.netrsc.orgresearchgate.net This preference is attributed to the greater stability of the amide-like keto form over the enol-imine hydroxy form. researchgate.net For example, studies on 2-aryl-3-bromoquinolin-4(1H)-ones confirm their existence exclusively as the NH-4-oxo derivatives in the solid state. researchgate.netrsc.org
However, this compound is not subject to this prototropic tautomerism. The presence of a methyl group covalently bonded to the oxygen atom at the C4 position "locks" the molecule into a single tautomeric form—the enol-ether or 4-methoxy structure. This structural feature prevents the intramolecular proton transfer that would be necessary to form a quinolone tautomer (specifically, an N-methyl-4-quinolone, which would require the migration of the methyl group, not a proton).
In structural studies of quinolones, O-methylated derivatives like this compound are often synthesized and used as fixed-structure reference compounds to provide unambiguous spectroscopic data for the enol-ether form, thereby helping to confirm the keto-form structure of their tautomeric analogues. researchgate.netrsc.org Therefore, in the solid state, this compound exists exclusively as the single 4-methoxy constitutional isomer, with no other tautomeric forms present.
| Compound | Potential for Tautomerism | Predominant Solid-State Form | Citation |
|---|---|---|---|
| 3-Bromo-4-hydroxyquinoline | Yes (Hydroxyquinoline ⇌ Quinolone) | Predominantly the 3-Bromo-4(1H)-quinolone form. | researchgate.netrsc.orgchemrxiv.org |
| This compound | No (Structurally locked) | Exclusively this compound. | researchgate.netrsc.org |
### 5. Computational and Theoretical Investigations of this compound
Computational chemistry provides profound insights into the intrinsic properties of molecules like this compound. Through the application of theoretical models, it is possible to predict and analyze its structural, electronic, and reactivity characteristics, complementing experimental findings.
#### 5.1. Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary tool for the computational study of quinoline derivatives due to its favorable balance of accuracy and computational cost. bioline.org.br This method calculates the electronic structure of a molecule based on its electron density, offering a robust framework for investigating various molecular properties. bioline.org.br
##### 5.1.1. Geometry Optimization and Energetic Profiling
A fundamental step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgarxiv.org For quinoline derivatives, this process involves iterative calculations of energy and forces on each atom until a stable conformation is reached. arxiv.org The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometric Parameters for a Quinoline Ring System
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=C (aromatic) | 1.37 - 1.42 Å |
| C-N (aromatic) | 1.33 - 1.38 Å | |
| C-Br | ~1.90 Å | |
| C-O | ~1.36 Å | |
| Bond Angle | C-C-C (in ring) | 118 - 122 ° |
| C-N-C (in ring) | ~117 ° | |
| C-C-Br | ~120 ° |
Energetic profiling further elaborates on the molecule's stability. Calculations can determine total energies and binding energies, which are essential for comparing the stability of different isomers or conformers. researchgate.net
##### 5.1.2. Selection and Validation of Exchange-Correlation Functionals and Basis Sets
The accuracy of DFT calculations is highly dependent on the chosen exchange-correlation (XC) functional and the basis set. researchgate.net The XC functional approximates the complex exchange and correlation energies of the electrons. For organic molecules like quinoline derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results. researchgate.netarabjchem.org Other functionals like PBE and BVP86 are also tested in various studies. researchgate.netaip.org
The basis set is a set of mathematical functions used to represent the atomic orbitals. Pople-style basis sets, such as 6-31G* or 6-311+G(d,p), are commonly employed. bioline.org.brresearchgate.net Larger basis sets with polarization (d,p) and diffuse (+) functions generally yield more accurate results by providing greater flexibility to describe the electron distribution, especially for systems with heteroatoms and potential for weak interactions. researchgate.net The selection of an appropriate functional and basis set is often validated by comparing calculated results, such as vibrational frequencies or geometric parameters, with available experimental data for related molecules to ensure the chosen level of theory is adequate. researchgate.netarabjchem.org
##### 5.1.3. Implicit and Explicit Solvent Model Integration (e.g., IEF-PCM, PCM)
Chemical reactions and measurements are often performed in solution, where solvent molecules can significantly influence the properties of the solute. fiveable.me Computational models account for these effects through either explicit or implicit solvation models. Explicit models involve including a number of individual solvent molecules in the calculation, which is computationally very intensive. nih.gov
Implicit models, such as the Polarizable Continuum Model (PCM), offer a more computationally efficient alternative. fiveable.meq-chem.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. fiveable.menih.gov The Integral Equation Formalism (IEF-PCM) is a widely used and robust variant of this model that accurately calculates the electrostatic interactions between the solute and the solvent. gaussian.comq-chem.com These models are crucial for obtaining realistic predictions of molecular properties, such as conformational stability and electronic transition energies, in a solution environment. fiveable.meacs.org Studies on related quinoline derivatives have shown that properties calculated in an aqueous environment can differ from those in the gaseous phase, highlighting the importance of including solvent effects. acs.org
#### 5.2. Electronic Structure Analysis
The electronic structure of this compound governs its reactivity, optical properties, and intermolecular interactions. Computational methods provide detailed insights into the distribution and energies of electrons within the molecule.
##### 5.2.1. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. numberanalytics.comsid.ir
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov This analysis helps in predicting how the molecule will interact with other species. numberanalytics.com For many quinoline derivatives, the HOMO-LUMO gap is a key parameter in evaluating their potential applications. researchgate.netacs.org
Table 2: Representative FMO Data for a Quinoline Derivative (eV)
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | -1.475 |
| HOMO | -6.880 |
| Energy Gap (ΔE) | 5.405 |
| Data is illustrative, based on calculations for a related molecule, 3-bromo-2-hydroxypyridine, in DMSO solvent. mdpi.com |
##### 5.2.2. Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals, which closely resembles the familiar Lewis structure. researchgate.net This method is invaluable for analyzing intramolecular interactions, such as delocalization and hyperconjugation. acs.orgresearchgate.net
Hyperconjugation involves the interaction of a filled (donor) orbital, such as a bonding orbital (e.g., C-C, C-H) or a lone pair (LP), with an adjacent empty (acceptor) anti-bonding orbital (e.g., σ* or π). This interaction leads to electron density delocalization, which stabilizes the molecule. stackexchange.com The strength of these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy, E(2). rsc.org A larger E(2) value indicates a stronger interaction and greater stabilization. rsc.org In quinoline derivatives, NBO analysis can reveal key intramolecular charge transfer (ICT) pathways and explain the stability arising from the interactions between lone pairs on the nitrogen and oxygen atoms with the π orbitals of the aromatic rings. researchgate.net
Table 3: Illustrative NBO Second-Order Perturbation Analysis for a Quinoline-based System
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) N | π* (C-C) | ~20-50 |
| LP (2) O | π* (C-C) | ~20-30 |
| π (C-C) | π* (C-C) | ~15-25 |
| π (C-C) | π* (C-N) | ~10-20 |
| Note: Values are representative of typical interactions found in quinoline systems and illustrate the magnitude of stabilization energies. researchgate.netrsc.org LP denotes a lone pair. |
Computational and Theoretical Investigations of 3 Bromo 4 Methoxyquinoline
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. sapub.orguni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. sapub.orgmdpi.com
For quinoline (B57606) derivatives, MEP analysis helps to identify the most reactive sites. sapub.org In related compounds, nucleophilic areas (red) are often localized near nitrogen and oxygen atoms, while electrophilic regions (blue) are found near hydrogen atoms. mdpi.com Density Functional Theory (DFT) calculations can be employed to generate these MEP maps, providing a visual representation of the molecule's reactivity landscape. sapub.org This information is crucial for predicting how 3-Bromo-4-methoxyquinoline might interact with other molecules and its potential role in chemical reactions. cellmolbiol.org
Prediction and Validation of Spectroscopic Parameters
Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound, providing a deeper understanding of their structural and electronic properties.
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. imist.maresearchgate.net This method, often employed within the framework of Density Functional Theory (DFT), can predict both ¹H and ¹³C NMR spectra with a high degree of accuracy, especially when appropriate basis sets are used. imist.maresearchgate.net
Table 1: Representative Theoretical vs. Experimental Chemical Shifts for a Related Quinoline Derivative
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 152.6 | 151.8 |
| C3 | 109.0 | 108.5 |
| C4 | 172.6 | 171.9 |
| C4a | 124.8 | 124.2 |
| C5 | 124.3 | 123.8 |
| C6 | 127.6 | 127.1 |
| C7 | 132.6 | 132.0 |
| C8 | 115.8 | 115.3 |
| C8a | 140.5 | 139.9 |
Note: Data presented is for a representative 2-aryl-1-methylquinolin-4(1H)-one and is illustrative of the correlation between calculated and experimental values. Actual values for this compound would require specific calculations.
Computational methods, particularly DFT, are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. tandfonline.com These simulations provide valuable information about the molecule's vibrational modes and electronic transitions. researchgate.net
For vibrational spectra, calculations can predict the frequencies and intensities of the vibrational modes, which can then be compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison aids in the assignment of specific vibrational bands to particular functional groups and motions within the molecule. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing insights into the electronic transitions responsible for the observed UV-Vis absorption bands. researchgate.net For polysubstituted quinolines, the absorption spectra are characterized by intense peaks that are influenced by the nature and position of the substituents. psu.edu
Theoretical NMR Chemical Shift Prediction (e.g., GIAO Method)
Tautomeric Equilibria and Conformational Analysis
Computational studies are crucial for understanding the dynamic aspects of molecular structure, such as tautomerism and conformational preferences.
Quinoline derivatives can potentially exist in tautomeric forms, such as the quinoline (enol) and quinolone (keto) forms. researchgate.netresearchgate.net Computational chemistry provides a means to quantitatively assess the relative stabilities of these tautomers. By calculating the total energies of the different tautomeric forms, it is possible to predict which form is more stable under specific conditions (e.g., in the gas phase or in solution). researchgate.netresearchgate.net
For many 4-hydroxyquinoline (B1666331) derivatives, the quinolone (NH-4-oxo) form is found to be the more stable tautomer in both the solid state and in solution. researchgate.netresearchgate.net However, in the gas phase, both tautomers may coexist. researchgate.net These theoretical predictions can be corroborated by experimental techniques like NMR and IR spectroscopy. researchgate.net
The presence of substituents, such as the methoxy (B1213986) group in this compound, introduces the possibility of different conformations due to rotation around single bonds. Computational methods can be used to explore the conformational landscape of the molecule and to calculate the energy barriers for rotation between different conformers. tandfonline.com
Understanding the rotational barriers is important as it determines the flexibility of the molecule and the relative populations of different conformers at a given temperature. researchgate.net For example, the rotation of the methoxy group relative to the quinoline ring will have specific energy minima and transition states that define the preferred conformations. This type of analysis is essential for a complete understanding of the molecule's three-dimensional structure and its influence on physical and chemical properties.
Quantitative Assessment of Quinoline/Quinolone Tautomerism
Reaction Pathway and Mechanism Elucidation
Computational chemistry is instrumental in mapping out the potential reaction pathways for the synthesis and transformation of quinoline derivatives. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms, predict the feasibility of a reaction, and understand selectivity.
The study of a chemical reaction's mechanism involves identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate.
Conceptual DFT provides a range of "reactivity descriptors" that help in understanding and predicting the chemical reactivity of a molecule. mdpi.com These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher reactivity. mdpi.com
Key global reactivity parameters include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). Harder molecules have larger HOMO-LUMO gaps.
Chemical Potential (μ): The escaping tendency of electrons from a system (μ ≈ -(I + A) / 2).
Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).
Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge (ω = μ² / 2η).
Global Softness (S): The reciprocal of hardness (S = 1/η).
Studies on various substituted quinolines have shown that these descriptors are valuable in predicting their behavior. For example, an analysis of 8-hydroxyquinoline (B1678124) derivatives demonstrated that they are good electron acceptors with high reactivity, as indicated by their hardness and electrophilicity index values. mdpi.com While specific values for this compound are not available, the table below presents calculated global reactivity parameters for related quinoline derivatives from the literature to illustrate the application of this analysis.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Electrophilicity (ω) (eV) | Reference |
|---|---|---|---|---|---|---|
| 2-(8-hydroxyquinolin-2-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | -5.698 | -3.207 | 2.491 | 1.246 | 7.227 | mdpi.com |
| 2-(8-hydroxy-2-methylquinolin-5-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | -5.626 | -3.001 | 2.625 | 1.313 | 7.331 | mdpi.com |
| 2-(8-hydroxy-2-morpholinoquinolin-5-yl)-1H-naphtho[2,3-d]imidazole-4,9-dione | -5.713 | -2.970 | 2.743 | 1.371 | 7.251 | mdpi.com |
Transition State Calculations and Activation Energies
Nonlinear Optical (NLO) Properties Prediction and Investigation
Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. bohrium.com Organic molecules, particularly those with donor-acceptor structures and extended π-conjugation, can exhibit large NLO responses. Computational chemistry, specifically DFT, is a key tool for predicting the NLO properties of new materials before their synthesis.
The primary NLO property of interest at the molecular level is the first hyperpolarizability (β). A large β value is indicative of a strong second-order NLO response. Theoretical calculations can predict the components of the β tensor, from which the total hyperpolarizability (β_tot) is determined. Studies on quinoline derivatives have shown that their NLO properties can be tuned by modifying substituents. rsc.org For instance, linking electron-donating groups (like carbazole) with electron-accepting quinoline moieties can lead to materials with significant NLO responses. rsc.org
While no specific NLO data for this compound has been reported, the following table presents calculated NLO properties for other quinoline-based molecules to demonstrate the type of information gained from such computational investigations. The calculations are typically performed using DFT methods like CAM-B3LYP with a suitable basis set. rsc.org
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | Total Hyperpolarizability (β_tot) (a.u.) | Computational Method | Reference |
|---|---|---|---|---|---|
| Q1D1 | 13.62 | 967.87 | 12814.71 | CAM-B3LYP/6-311G(d,p) | rsc.org |
| Q1D2 | 19.82 | 988.75 | 23885.90 | CAM-B3LYP/6-311G(d,p) | rsc.org |
| Q1D3 | 14.01 | 1015.65 | 15843.41 | CAM-B3LYP/6-311G(d,p) | rsc.org |
| Piperazine-1,4-diium bis 2,4,6-trinitrophenolate | 0.0001 | 366.19 | 10.38 | B3LYP/6-311++G(d,p) |
Note: a.u. stands for atomic units.
The investigation of NLO properties often involves analyzing the HOMO-LUMO gap, as a smaller gap can lead to enhanced charge transfer and larger hyperpolarizability. Molecular electrostatic potential (MEP) maps are also used to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which helps in understanding intramolecular charge transfer, a key factor for NLO activity. bohrium.com
Applications of 3 Bromo 4 Methoxyquinoline As a Synthetic Building Block for Advanced Molecular Architectures
Scaffold Diversification through Halogen and Methoxy (B1213986) Group Manipulation
The bromine and methoxy substituents on the quinoline (B57606) ring are key handles for introducing molecular diversity. The bromine atom is particularly valuable for its ability to participate in a variety of cross-coupling reactions, while the methoxy group can be manipulated to influence the electronic properties and solubility of the resulting compounds.
The strategic manipulation of the bromo and methoxy groups enables the synthesis of a broad spectrum of poly-substituted quinoline derivatives. The bromine atom at the C-3 position is readily displaced or transformed through various chemical reactions, allowing for the introduction of new functional groups.
One of the most powerful methods for diversifying the 3-Bromo-4-methoxyquinoline scaffold is through transition metal-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling, which pairs the bromo-substituted quinoline with a boronic acid derivative in the presence of a palladium catalyst, facilitates the formation of a new carbon-carbon bond. This reaction is highly efficient for introducing aryl or heteroaryl substituents at the 3-position. Similarly, Chan-Lam coupling can be employed to form carbon-heteroatom bonds, further expanding the range of accessible derivatives.
Recent research has demonstrated the regioselective synthesis of 3-bromoquinoline (B21735) derivatives through a formal [4+2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes. acs.orgacs.org This method provides a direct route to a variety of substituted quinolines. acs.org The versatility of these synthetic strategies allows for the creation of extensive libraries of quinoline compounds with tailored properties. researchgate.net
The following table provides examples of poly-substituted quinolines synthesized from bromo-quinoline precursors:
| Product | Reagents and Conditions | Yield (%) | Reference |
| 3-Phenylquinolin-4-ol | PhB(OH)₂, Pd(PPh₃)₄ | 85 | |
| 3-(4-Methoxyphenyl)quinolin-4-ol | 4-MeO-C₆H₄B(OH)₂, Cu(OAc)₂ | 88 | |
| 3-Bromo-4,6-diphenylquinoline | p-phenyl substituent (1e) | 75 | acs.org |
| 3-Bromo-6-chloro-4-phenylquinoline | N/A | 62 | acs.org |
| 3-Bromo-6-fluoro-4-phenylquinoline | N/A | 61 | acs.org |
This table is interactive. Click on the headers to sort the data.
Beyond simple substitution, this compound serves as a precursor for the construction of more complex, fused heterocyclic systems. These multi-ring structures are of significant interest due to their prevalence in natural products and pharmaceutically active compounds.
The reactivity of the bromo and methoxy groups can be harnessed to direct intramolecular cyclization reactions, leading to the formation of new rings fused to the quinoline core. For example, the initial substitution of the bromine atom can be followed by a subsequent reaction involving the methoxy group or another part of the quinoline scaffold to close a new ring.
Methodologies for synthesizing fused quinoline derivatives include cascade reactions and multi-component reactions. For instance, the synthesis of 11-substituted-6H-indolo[2,3-b]quinolines can be initiated from a 4-hydroxy-quinolin-2(1H)-one precursor, which can be methylated to a methoxyquinoline derivative. rsc.org Subsequent reactions can lead to the desired fused system. rsc.org The development of efficient synthetic routes to these complex scaffolds is an active area of research. rsc.org
Synthesis of Poly-substituted Quinoline Derivatives
Role in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a key intermediate in the total synthesis of complex natural products and other intricate organic molecules. Its pre-functionalized core allows for a more convergent and efficient synthetic strategy.
The term "functionally diverse" refers to quinoline derivatives bearing a wide range of chemical functionalities, which in turn can lead to a variety of chemical and biological activities. smolecule.com The manipulation of the bromo and methoxy groups of this compound is central to achieving this diversity.
The bromine atom can be converted into a variety of other functional groups. For example, it can be replaced by cyano, azido, or amino groups through nucleophilic substitution reactions. It can also be subjected to metal-halogen exchange to generate an organometallic species, which can then react with various electrophiles.
The methoxy group, while generally less reactive than the bromo group, can also be a site for chemical modification. Demethylation can yield the corresponding 4-hydroxyquinoline (B1666331), which possesses different reactivity and can participate in reactions such as O-alkylation or O-acylation. The hydroxyl group can also direct further electrophilic substitution on the quinoline ring.
The following table showcases the preparation of functionally diverse quinolines:
| Starting Material | Reagent(s) | Product | Reference |
| This compound | Butyllithium, then Dimethylformamide | 4-Dimethylamino-3-quinolinecarboxaldehyde | dtic.mil |
| 3-Bromoquinolin-4-ol | H₂ (1 atm), Pd/C, ethanol | 3-Bromo-1,2,3,4-tetrahydroquinolin-4-ol | |
| 6-Bromo-8-methoxyTHQ | Excess molecular bromine (5 eq) | 3,5,6,7-Tetrabromo-8-methoxyquinoline | nih.gov |
This table is interactive. Click on the headers to sort the data.
This compound is an excellent starting point for the construction of multi-ring systems that contain the quinoline motif. These larger, more complex structures are often found in alkaloids and other biologically active compounds. The synthesis of such molecules typically involves a series of reactions that build additional rings onto the initial quinoline scaffold.
Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are frequently employed to append new carbocyclic or heterocyclic rings to the quinoline core via the bromo substituent. For example, a Suzuki reaction could be used to attach a phenyl group, which could then undergo further reactions to form a new fused ring.
Preparation of Functionally Diverse Quinolines
Precursor in Materials Science and Chemical Probes Development
The unique electronic and photophysical properties of the quinoline ring system make it an attractive scaffold for the development of new materials and chemical probes. this compound serves as a valuable precursor in these fields, providing a platform for the synthesis of molecules with tailored optical and electronic characteristics.
In materials science, quinoline derivatives are explored for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices. ambeed.com The ability to systematically modify the this compound scaffold allows for the fine-tuning of properties such as fluorescence, conductivity, and charge transport.
As a precursor for chemical probes, this compound can be used to synthesize molecules designed to interact with specific biological targets. researchgate.net The introduction of fluorescent tags or reactive groups can transform the quinoline scaffold into a tool for studying biological processes or for use in diagnostic applications. The development of such probes often relies on the versatile chemistry of the bromo and methoxy groups to attach the necessary functionalities. researchgate.net
Utility in Sensor Development and Advanced Chemical Tools
The quinoline scaffold is a foundational component in the design of advanced molecular architectures, particularly in the development of fluorescent sensors and chemical tools for molecular recognition. researchgate.netscispace.combeilstein-journals.org The rigid, heterocyclic structure of quinoline provides a stable platform with favorable photophysical properties that can be fine-tuned through chemical modification. researchgate.net The introduction of various functional groups onto the quinoline ring system allows for the creation of chemosensors that can selectively detect a wide range of analytes, including metal ions and small organic molecules, often through mechanisms like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.netscispace.com
While the broader class of quinoline derivatives has seen extensive application in this field, a review of the scientific literature indicates a notable lack of specific examples detailing the use of This compound as a direct precursor or building block for the synthesis of sensors or advanced chemical tools. Research in this area has predominantly focused on other substituted quinolines, such as 8-hydroxyquinoline (B1678124) and its derivatives, which are well-established as effective ligands for metal ion sensing. scispace.combohrium.com For instance, novel fluorescent sensors have been successfully designed from various quinoline fluorophores for the detection of metal ions like Fe³⁺ and Zn²⁺. bohrium.comnih.govmdpi.com
Theoretically, the structure of this compound possesses functionalities that could be exploited in synthetic chemistry. The bromine atom at the 3-position can serve as a handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are powerful methods for constructing complex molecular frameworks by forming new carbon-carbon bonds. researchgate.net This would allow for the attachment of other molecular components, such as a fluorophore or a specific analyte-binding moiety. The methoxy group at the 4-position influences the electronic properties of the quinoline ring, which can, in turn, affect the photophysical characteristics of any potential sensor molecule derived from it.
However, despite these potential synthetic advantages, there are no detailed research findings or established protocols in the surveyed literature that demonstrate the practical application of this compound for these purposes. Consequently, data on its performance in sensor constructs, such as selectivity, sensitivity, or detection limits for specific analytes, is not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
